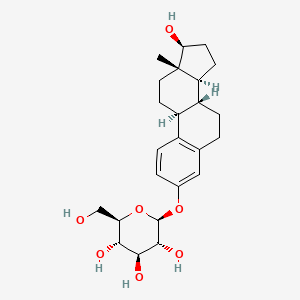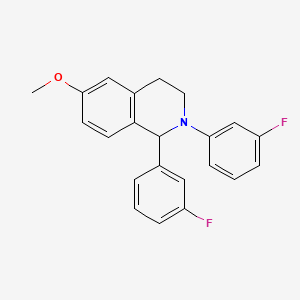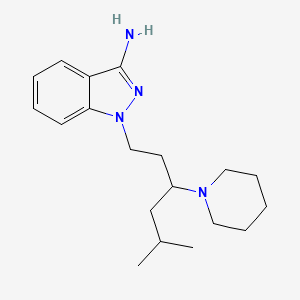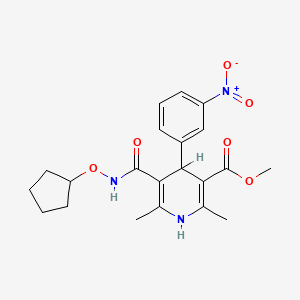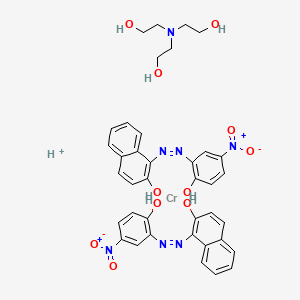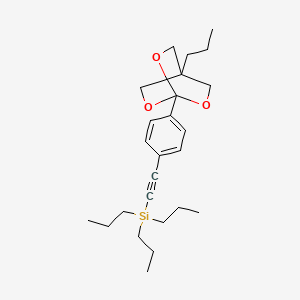
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- typically involves the following steps:
Formation of the Phenyl Ethynyl Intermediate: The phenyl ring is first functionalized with an ethynyl group through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trioxabicyclo Octyl Moiety: The trioxabicyclo octyl group is introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Attachment of the Silane Group: The final step involves the hydrosilylation of the ethynyl intermediate with a silane reagent, typically in the presence of a platinum catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and hydrosilylation reactions, which allows for better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silane group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the phenyl ring or the ethynyl group, resulting in the formation of partially or fully saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Saturated silanes, partially hydrogenated phenyl derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Applications De Recherche Scientifique
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- finds applications in various scientific research areas:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique mechanical and thermal properties.
Catalysis: Acts as a ligand in the formation of catalytic complexes for organic transformations.
Surface Modification: Employed in the functionalization of surfaces to impart hydrophobic or hydrophilic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices .
Mécanisme D'action
The mechanism of action of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- is primarily based on its ability to form stable bonds with various substrates. The silane group can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The trioxabicyclo octyl moiety provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl-
Uniqueness
The uniqueness of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trioxabicyclo octyl moiety, in particular, sets it apart from other similar compounds by providing unique steric and electronic effects .
Propriétés
Numéro CAS |
134134-08-0 |
|---|---|
Formule moléculaire |
C25H38O3Si |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
tripropyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C25H38O3Si/c1-5-14-24-19-26-25(27-20-24,28-21-24)23-11-9-22(10-12-23)13-18-29(15-6-2,16-7-3)17-8-4/h9-12H,5-8,14-17,19-21H2,1-4H3 |
Clé InChI |
KIRVRVYNEANYEW-UHFFFAOYSA-N |
SMILES canonique |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](CCC)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









